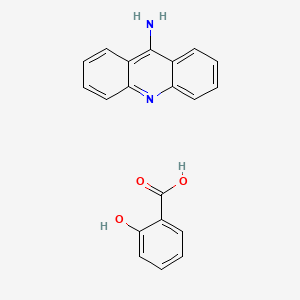

Acridin-9-amine;2-hydroxybenzoic acid

Description

Properties

Molecular Formula |

C20H16N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

acridin-9-amine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |

InChI Key |

MFPSWDFJOYOVGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Historical Context and Evolution of Research on Acridine and Salicylic Acid Frameworks

The journey to understanding the significance of Acridin-9-amine;2-hydroxybenzoic acid begins with an appreciation of its constituent parts, each with a rich history in chemical and medical research.

The story of the acridine (B1665455) framework dates back to the 19th century when it was first isolated from coal tar. Initially, acridine derivatives were primarily used as dyes and pigments. rsc.org However, their biological potential soon became apparent. In 1912, Paul Ehrlich and L. Benda first proposed the use of acridines as antimicrobial agents. oup.com This led to the clinical use of aminoacridines like proflavine (B1679165) and acriflavine (B1215748) as topical antiseptics, particularly during World War II. oup.com The planar, tricyclic structure of acridine allows it to intercalate between the base pairs of DNA, a mechanism that was later understood to be the basis for its antibacterial and mutagenic properties. oup.comresearchgate.net This DNA-intercalating ability propelled the development of acridine derivatives as anticancer agents. researchgate.netresearchgate.net Amsacrine, a 9-aminoacridine (B1665356) derivative, was the first synthetic DNA intercalating agent to be clinically approved for treating certain types of leukemia in the 1970s. nih.govfrontiersin.org Since then, the acridine scaffold has remained a privileged structure in medicinal chemistry, with ongoing research into its applications as an anticancer, antimalarial, antiviral, and antiparasitic agent. rsc.orgnih.gov

The history of salicylic (B10762653) acid (2-hydroxybenzoic acid) is even more ancient. The therapeutic properties of willow bark, a natural source of its precursor salicin, were recognized by ancient civilizations like the Sumerians and Egyptians for treating pain and fever. nih.gov The active component, salicin, was first isolated in 1828, and salicylic acid was synthesized shortly after. nih.gov While effective, salicylic acid itself caused significant stomach irritation. This led Felix Hoffmann at Bayer to synthesize a more tolerable derivative, acetylsalicylic acid, in 1897, which became the globally recognized drug, Aspirin. nih.gov The research into salicylic acid and its derivatives has continued to evolve. Beyond its well-known anti-inflammatory and analgesic effects, which are mediated through the inhibition of cyclooxygenase (COX) enzymes, salicylic acid is now understood to play a crucial role in plant biology, acting as a key hormone in responses to environmental stress. caas.cnnih.govnumberanalytics.com In medicinal chemistry, the salicylic acid framework is explored for its antioxidant and metal-chelating properties and continues to be a building block for designing new therapeutic agents. nih.gov

Rationale for Investigating Hybrid Acridine Salicylic Acid Conjugates

The deliberate combination of two distinct bioactive molecules into a single hybrid compound is a rational drug design strategy aimed at creating agents with superior properties. nih.govsemanticscholar.org This approach can yield molecules with dual or multiple modes of action, improved efficacy, better target selectivity, and potentially reduced development of drug resistance. nih.govsemanticscholar.orgmdpi.com

The rationale for investigating hybrid conjugates of acridine (B1665455) and salicylic (B10762653) acid is multifaceted, drawing upon the known biological activities of both parent scaffolds:

Multi-Targeting in Complex Diseases: Complex diseases like cancer often involve multiple pathological pathways. A hybrid molecule can be designed to interact with more than one target simultaneously. For instance, the acridine moiety can intercalate DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell replication, while the salicylic acid component can exert anti-inflammatory effects, a key factor in the tumor microenvironment. researchgate.netfrontiersin.org

Modulation of Physicochemical Properties: The salicylic acid moiety can be used to modify the solubility, membrane permeability, and other physicochemical properties of the acridine core. This can improve the drug-like characteristics of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Targeted Delivery: The acridine scaffold's ability to bind strongly to DNA can be exploited to deliver the salicylic acid moiety to the cell nucleus. researchgate.net This could be advantageous if the therapeutic target of the salicylic acid component is located within the nucleus.

Research into conjugates of tacrine (B349632) (a 9-aminoacridine (B1665356) derivative) and salicylic acid derivatives for potential use in Alzheimer's disease highlights these principles. In that context, the tacrine part inhibits cholinesterase enzymes, while the salicylic acid part provides antioxidant, metal-chelating, and β-amyloid aggregation-inhibiting properties, addressing multiple facets of the disease's pathology. nih.gov

Current Research Landscape and Emerging Directions for Acridin 9 Amine;2 Hydroxybenzoic Acid

Direct Condensation Approaches for this compound Synthesis

Direct condensation methods involve the formation of the acridine core in a single key step from acyclic precursors. These approaches are often favored for their atom economy and straightforward nature.

Acid-Catalyzed Condensation Protocols

Acid-catalyzed condensation represents a classical and widely employed method for the synthesis of the acridine scaffold. The Bernthsen acridine synthesis, for instance, involves the reaction of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride. nih.gov In the context of this compound, this would conceptually involve the condensation of a suitably substituted diphenylamine with 2-hydroxybenzoic acid.

The general mechanism involves the initial acylation of diphenylamine by the carboxylic acid, facilitated by the acid catalyst. This is followed by an intramolecular cyclization and subsequent dehydration to form the acridine ring system. The conditions for these reactions are typically harsh, often requiring high temperatures.

Table 1: Representative Conditions for Acid-Catalyzed Acridine Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) |

| ZnCl₂ | Diphenylamine, Carboxylic Acid | None (neat) | 200-250 | 4-8 |

| H₂SO₄ | Primary Amine, Aromatic Aldehyde/Carboxylic Acid | None (neat) | 180-220 | 6-12 |

| Polyphosphoric Acid (PPA) | N-Phenylanthranilic Acid | PPA | 130-150 | 2-4 |

This table presents typical conditions for analogous acid-catalyzed acridine syntheses and may be adapted for the synthesis of the target compound.

Base-Catalyzed Condensation Protocols

While less common for the direct synthesis of the acridine core from simple acyclic precursors, base-catalyzed condensation reactions are pivotal in the synthesis of related heterocyclic systems and can be conceptually applied. For instance, the Friedländer synthesis, which is used to produce quinolines and can be adapted for acridines, can proceed under base-catalyzed conditions. This would involve the reaction of an appropriately substituted 2-aminobenzophenone (B122507) derivative with a compound containing an active methylene (B1212753) group.

In a hypothetical base-catalyzed approach to a precursor of the target molecule, a strong base would be used to deprotonate one of the reactants, generating a nucleophile that then participates in a condensation and subsequent cyclization reaction. The choice of base and solvent is critical to the success of these reactions, with common systems including sodium or potassium hydroxide (B78521) in alcoholic solvents, or stronger bases like sodium hydride in aprotic polar solvents.

Multi-Step Synthesis Strategies for this compound

Multi-step syntheses offer greater control over the substitution pattern of the final product and often proceed under milder conditions than direct condensation methods. These strategies typically involve the pre-formation of the acridine core, followed by the introduction of the 2-hydroxybenzoic acid moiety.

Esterification Precursors and Subsequent Hydrolytic Pathways

A plausible multi-step route involves the initial esterification of 2-hydroxybenzoic acid to protect the carboxylic acid functionality and potentially increase the reactivity of the phenolic hydroxyl group. The resulting ester can then be coupled with a suitable acridine precursor. The final step of this pathway is the hydrolysis of the ester group to yield the desired carboxylic acid.

The esterification of 2-hydroxybenzoic acid can be readily achieved using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. The subsequent coupling reaction would likely involve a nucleophilic substitution on an activated acridine ring. Finally, the hydrolysis of the ester can be performed under either acidic or basic conditions to afford the final product, this compound. Derivatives of 9-aminoacridine have been noted to be susceptible to hydrolysis at the C9-N15 bond, which could be a competing reaction. researchgate.net

Convergent Synthesis from Acridine Derivatives and Substituted Benzoic Acids

Convergent synthesis is a highly effective strategy where the acridine core and the substituted benzoic acid are synthesized separately and then joined in a final step. This approach allows for the independent optimization of the synthesis of each component.

A cornerstone of convergent strategies in acridine chemistry is the use of 9-chloroacridine (B74977) as a versatile intermediate. researchgate.net The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, phenols, and thiols. nih.govnih.gov

In this synthetic approach, 9-chloroacridine, which can be prepared from commercially available starting materials, is reacted with 2-hydroxybenzoic acid. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl or the carboxylic acid group of 2-hydroxybenzoic acid, thereby generating the active nucleophile. The choice of solvent and reaction temperature is crucial for achieving a good yield and minimizing side reactions. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

The reaction of 9-chloroacridine with 5-aminouracil, a related nucleophile, proceeds readily to yield the substituted product. researchgate.net This provides strong evidence for the feasibility of reacting 9-chloroacridine with 2-hydroxybenzoic acid under similar conditions. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is also a relevant method for forming the aryl-oxygen or aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org

Table 2: Reaction Parameters for Nucleophilic Substitution of 9-Chloroacridine

| Nucleophile | Base | Solvent | Temperature (°C) |

| Phenols | K₂CO₃, NaH | DMF, DMSO | 80-120 |

| Anilines | None, Et₃N | Ethanol, Dioxane | Reflux |

| Amino Acids | NaOMe | Methanol | Reflux |

This table summarizes typical conditions for the reaction of 9-chloroacridine with various nucleophiles, which can be extrapolated for the reaction with 2-hydroxybenzoic acid.

Role of 5-(Arylamido/imido-alkyl)-2-hydroxybenzoic Acids in Acridine Derivative Synthesis

The synthesis of complex acridine derivatives can be achieved using specifically substituted benzoic acid precursors. A notable method involves the use of 5-(arylamido/imido-alkyl)-2-hydroxybenzoic acids as key starting materials for constructing N-(3-acridin-9-yl-4-hydroxy-phenyl-alkyl)-arylamides/imides. derpharmachemica.com This synthetic route highlights a convenient procedure for creating elaborate acridine structures.

The process begins with the preparation of 5-(arylamido/imidomethyl)-2-hydroxybenzoic acid. This intermediate is then reacted with diphenylamine in the presence of anhydrous aluminum chloride. The mixture is heated carefully to a temperature not exceeding 160°C for approximately 11 hours. derpharmachemica.com The resulting product is a complex acridine derivative where the acridine core is substituted at the 9-position.

The final compounds are obtained in yields ranging from 40 to 45%. derpharmachemica.com After the reaction, the crude product is purified by washing with a sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by repeated washing with water. The final acridine derivatives are then recrystallized from benzene. derpharmachemica.com

Table 1: Examples of 5-(Arylamido/imido-alkyl)-2-hydroxybenzoic Acid Precursors derpharmachemica.com

| Precursor Compound | Melting Point (°C) |

| 5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl-methyl)-2-hydroxy-benzoic acid | 167-168 |

| 5-(Benzoylamino-methyl)-2-hydroxy-benzoic acid | 109-110 |

Advanced Synthetic Techniques for this compound and Related Multicomponent Systems

Modern synthetic chemistry offers several advanced techniques for the efficient and often more environmentally friendly production of complex molecules like acridine derivatives. These methods include mechanochemistry, one-pot syntheses, and the creation of specialized conjugates.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has been successfully applied to the synthesis of multicomponent crystals involving acridine derivatives and 2-hydroxybenzoic acid. Specifically, 6,9-diamino-2-ethoxyacridinium 2-hydroxybenzoate can be prepared using a liquid-assisted grinding (LAG) technique. nih.gov

In a typical procedure, 6,9-diamino-2-ethoxyacridine-DL-lactate monohydrate and 2-hydroxybenzoic acid are gently ground together with a small amount of a solvent like ethanol. The resulting mixture is then heated in an oven to complete the reaction. This method provides a solvent-lite alternative to traditional solution-based crystallization. nih.gov For comparison, the same product can be obtained by dissolving the reactants in an ethanol/water mixture and allowing the solvent to evaporate over several days. nih.gov

One-pot synthesis procedures are highly valued for their efficiency, as they allow multiple reaction steps to occur in a single reaction vessel without the need to isolate intermediate compounds. This approach has been effectively used to synthesize various 9-acridinyl amino acid derivatives. google.comnih.gov

One such method involves a modified two-step procedure that is performed as a one-pot synthesis. In the first step, a solution of 9-chloroacridine in an alcohol is mixed with a corresponding sodium alkoxide (e.g., sodium methoxide (B1231860) in methanol) and refluxed. nih.gov In the second step, the relevant amino acid is added directly to this reaction mixture, and the reflux is continued to yield the final 9-acridinyl amino acid derivative. nih.gov This streamlined process avoids the isolation of the 9-alkoxyacridine intermediate, saving time and resources. nih.gov These one-pot approaches are versatile and can be used to create a library of N-substituted 9-aminoacridine derivatives, including those with amino acid residues, which are of interest for their potential biological activities. google.com

The synthesis of acridine conjugates containing boron clusters is an area of active research, particularly for applications like boron neutron capture therapy (BNCT). mdpi.comresearchgate.netnih.gov These syntheses often involve creating a link between the acridine scaffold and a boron-rich moiety, such as cobalt bis(dicarbollide). mdpi.comresearchgate.netnih.gov

A common strategy for creating these conjugates is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. This involves preparing an azide-functionalized acridine derivative and a terminal alkyne-functionalized boron cluster. mdpi.comresearchgate.netnih.gov For example, a 9-azido derivative of acridine can be synthesized and then reacted with a cobalt bis(dicarbollide)-based terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage, yielding the final boron-containing acridine conjugate. mdpi.comresearchgate.netnih.gov

Table 2: Key Reaction Types in Boron-Acridine Conjugate Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Product Feature | Reference |

| Azide-Alkyne Cycloaddition | Azidoacridine Derivative | Alkyne-functionalized Cobalt Bis(dicarbollide) | 1,2,3-Triazole Linkage | mdpi.comresearchgate.netnih.gov |

Derivatization Strategies for Enhancing this compound Analogs

Derivatization of the core acridine structure is a key strategy for modulating its chemical and biological properties. One of the most common and versatile modifications is through reactions involving the amine group.

The amine group at the 9-position of acridine is a versatile handle for a variety of chemical transformations, most notably amidation reactions. These reactions involve the formation of an amide bond by coupling the acridin-9-amine with a carboxylic acid or its activated derivative. researchgate.net

Amidation can be achieved through several methods. A common approach is the reaction of the amine with an acid chloride or an acid anhydride (B1165640). libretexts.orgyoutube.com The high reactivity of these acylating agents allows the reaction to proceed readily, often at room temperature. youtube.com

Esterification Reactions of the Hydroxybenzoic Acid Moiety

The 2-hydroxybenzoic acid portion of the title compound contains a carboxylic acid group that is amenable to standard esterification reactions. This transformation is valuable for modifying the solubility and electronic properties of the molecule. A general method for the esterification of hydroxybenzoic acids involves reacting the acid with a halocarbon, such as an alkyl or arylalkyl halide, in an essentially homogeneous liquid phase. This reaction is typically catalyzed by a nonquaternizable tertiary amine. google.com

The process facilitates the formation of an ester by activating the carboxylic acid or by scavenging the hydrogen halide byproduct. The molar ratio between the carboxylic acid functions and the halogen atoms of the halide derivative is generally maintained close to stoichiometric, often in the range of 0.9:1 to 2.0:1. google.com While the primary reaction occurs at the carboxylic acid group, the phenolic hydroxyl group can also potentially undergo etherification, although conditions can be optimized to favor esterification.

Table 1: General Conditions for Esterification of Hydroxybenzoic Acids

| Reactants | Catalyst/Reagent | Phase | Molar Ratio (Acid:Halide) |

|---|---|---|---|

| Hydroxybenzoic Acid | Nonquaternizable Tertiary Amine | Homogeneous Liquid | ~1.0:1 to 2.0:1 |

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group at the 9-position of the acridine ring is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of N-substituted 9-aminoacridine derivatives. google.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers.

A common synthetic strategy involves the reaction of 9-chloroacridine with various primary or secondary amines. In this reaction, the amino group of the incoming nucleophile displaces the chloride leaving group at the C9 position of the acridine core. arabjchem.orgnih.gov Although this describes the synthesis of 9-aminoacridine derivatives rather than a reaction of the amino group itself, it highlights the lability of substituents at this position.

Furthermore, the acridin-9-yl moiety can be transferred from one amine to another. Studies have shown that 9-aminoacridine derivatives can be "deacridinylated" in the presence of other primary amines, such as the ε-amino group of lysine. nih.gov This transamination-like reaction demonstrates that the C9-N bond can be cleaved and reformed, with the amino group being substituted by another nucleophilic amine. This process involves the nucleophilic attack of an external amine on the C9 carbon, leading to the displacement of the original amino group. nih.gov

Introduction of Amino Acid Side Chains at the C9 Position of Acridine

A significant application of the reactivity at the C9 position is the introduction of amino acid side chains. This modification is a common strategy to create hybrid molecules with potential biological activities. The synthesis of these N-(9-acridinyl) amino acid derivatives is typically achieved through a nucleophilic substitution reaction where an amino acid is coupled to the acridine scaffold. nih.gov

The standard procedure involves the reaction of 9-chloroacridine with an appropriate amino acid in the presence of a base. nih.gov A modified one-pot synthesis can also be employed, where 9-chloroacridine is first reacted with a sodium alkoxide, such as sodium methoxide, to form a more reactive 9-alkoxyacridine intermediate in situ. This intermediate is then treated with the desired amino acid, whose amino group displaces the alkoxy group to form the final N-(9-acridinyl) amino acid derivative. nih.gov This method has been used to synthesize a series of derivatives with varying amino acid side chains. nih.govnih.gov The length and nature of the amino acid side chain have been shown to be key factors influencing the properties of the resulting compounds. nih.gov

Table 2: Examples of Synthesized N-(9-Acridinyl) Amino Acid Derivatives

| Starting Materials | Amino Acid Used | Resulting Derivative | Synthesis Method | Reference |

|---|---|---|---|---|

| 9-Chloroacridine, Sodium Methoxide | β-Alanine | 3-(acridin-9-ylamino)propanoic acid | Two-step, one-pot | nih.gov |

| 9-Chloroacridine, Sodium Methoxide | 8-Aminooctanoic Acid | 8-(acridin-9-ylamino)octanoic acid | Two-step, one-pot | nih.gov |

Synthesis of Schiff Base Ligands Incorporating 2-Hydroxybenzoic Acid

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). irespub.com The synthesis of Schiff base ligands that incorporate the 2-hydroxybenzoic acid motif can be achieved by utilizing an amino-substituted derivative of the acid.

A representative synthesis involves the reaction of 4-amino-2-hydroxybenzoic acid with an aldehyde, such as 2-hydroxybenzaldehyde (salicylaldehyde). irespub.comresearchgate.net The condensation reaction between the amino group of the substituted benzoic acid and the carbonyl group of the aldehyde results in the formation of a Schiff base. This reaction creates a multidentate ligand capable of coordinating with metal ions through the imine nitrogen and other donor atoms, such as the oxygen from the phenolic and carboxylic acid groups. irespub.comresearchgate.net These Schiff base ligands are of interest in coordination chemistry due to their ability to form stable metal complexes. mdpi.com

Table 3: Synthesis of a Schiff Base from an Amino-Substituted 2-Hydroxybenzoic Acid

| Amine Component | Carbonyl Component | Product Type | Key Functional Group | Reference |

|---|

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a cornerstone in the analysis of molecular structures, providing insights into the chemical bonds and functional groups present.

FT-IR spectroscopy is instrumental in identifying the functional groups within this compound by measuring the absorption of infrared radiation by the material's molecular bonds. The formation of the salt from its precursors, acridin-9-amine and 2-hydroxybenzoic acid, leads to distinct and predictable changes in the vibrational spectrum.

In the spectrum of 2-hydroxybenzoic acid, a very broad absorption band is typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A sharp band for the C=O stretch of the carboxylic acid appears around 1680-1700 cm⁻¹. docbrown.info The spectrum of 9-aminoacridine shows N-H stretching vibrations for the primary amine group around 3200-3400 cm⁻¹ and characteristic aromatic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. nih.gov

Upon the formation of the this compound salt, a proton is transferred from the carboxylic acid group of 2-hydroxybenzoic acid to the ring nitrogen of acridin-9-amine. This results in several key changes in the FT-IR spectrum:

The broad O-H absorption band of the carboxylic acid disappears.

The C=O stretching band of the carboxylic acid is replaced by two new bands: a strong, asymmetric stretching vibration for the carboxylate ion (COO⁻) around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹.

The N-H stretching vibrations of the acridin-9-amine moiety are altered due to the protonation of the acridine ring nitrogen, leading to the formation of an acridinium (B8443388) cation. New bands associated with the N⁺-H stretch may appear, often broadened and shifted.

The phenolic O-H stretch from the 2-hydroxybenzoic acid component is expected to be present, typically as a broad band around 3200 cm⁻¹. farmaceut.orgresearchgate.net

These spectral shifts provide definitive evidence for the formation of an organic salt through an acid-base reaction.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Phenolic O-H stretch | ~3200 (broad) | O-H stretch from the salicylate moiety. |

| Aromatic C-H stretch | 3000–3100 | C-H stretching vibrations of the aromatic rings. |

| Amine N-H stretch | 3200-3400 | N-H stretching of the 9-amino group. |

| Carboxylate (COO⁻) asymmetric stretch | 1550–1610 | Indicates the deprotonated carboxylic acid; a key marker for salt formation. |

| Aromatic C=C and C=N stretch | 1400–1650 | Ring stretching vibrations of the acridinium and salicylate moieties. |

| Carboxylate (COO⁻) symmetric stretch | ~1400 | Indicates the deprotonated carboxylic acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is a composite of signals from both the acridinium cation and the salicylate anion.

Acridinium Protons : The eight aromatic protons of the acridine ring system typically appear as a complex set of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. chemicalbook.com Upon protonation of the ring nitrogen, these protons experience a deshielding effect, causing their signals to shift further downfield compared to the neutral 9-aminoacridine molecule. The protons on the amino group (-NH₂) would also have a characteristic chemical shift.

Salicylate Protons : The four aromatic protons of the 2-hydroxybenzoate ring appear in the aromatic region (approximately 6.8 to 8.0 ppm). farmaceut.orgdocbrown.info

Labile Protons : The acidic proton of the carboxylic acid group in free 2-hydroxybenzoic acid, which gives a broad signal far downfield (often >10 ppm), is absent in the salt's spectrum due to deprotonation. docbrown.info A new broad signal corresponding to the proton on the positively charged ring nitrogen (N⁺-H) of the acridinium cation is expected, likely in the very downfield region. The phenolic hydroxyl proton (-OH) of the salicylate would also be present, often as a broad singlet.

The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each distinct chemical environment, confirming the 1:1 stoichiometry of the cation and anion.

Table 2: Expected ¹H NMR Chemical Shifts (δ) in a Suitable Deuterated Solvent (e.g., DMSO-d₆)

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Acridinium Aromatic H | 8.0–9.0 | Multiplets | Protons on the acridinium ring system, shifted downfield upon protonation. |

| Salicylate Aromatic H | 6.8–8.0 | Multiplets | Protons on the 2-hydroxybenzoate ring. |

| Acridinium N⁺-H | >10 (broad) | Singlet | Proton on the acridinium ring nitrogen; position is concentration-dependent. |

| Salicylate O-H | >9 (broad) | Singlet | Phenolic hydroxyl proton; position is concentration-dependent. |

| Amino (-NH₂) H | Variable (broad) | Singlet | Protons of the 9-amino group. |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Acridinium Carbons : The 13 carbon atoms of the acridine skeleton would produce signals in the aromatic region, typically between 113 and 151 ppm. tandfonline.com The carbons adjacent to the protonated ring nitrogen are significantly affected and generally shifted downfield.

Salicylate Carbons : The seven carbons of the 2-hydroxybenzoate moiety would also be observed. The most notable signal is that of the carboxylate carbon (COO⁻), which typically appears around 170 ppm. The carbon atom attached to the hydroxyl group (C-OH) would resonate at approximately 160 ppm, while the other aromatic carbons would appear between 115 and 135 ppm. farmaceut.org

The ¹³C NMR spectrum confirms the presence of both the acridinium and salicylate components and provides further evidence for the salt's structure.

Table 3: Expected ¹³C NMR Chemical Shifts (δ) in a Suitable Deuterated Solvent (e.g., DMSO-d₆)

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| Salicylate Carboxylate (COO⁻) | ~170 | Key signal indicating the deprotonated carboxyl group. |

| Salicylate C-OH | ~160 | Carbon bearing the phenolic hydroxyl group. |

| Acridinium Aromatic C | 113–151 | Carbons of the acridinium ring system. |

| Salicylate Aromatic C | 115–135 | Aromatic carbons of the salicylate ring. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular mass and can provide structural information through the analysis of fragmentation patterns. In the case of a salt like this compound, techniques like electrospray ionization (ESI) are typically employed.

Under ESI-MS conditions, the salt would be expected to dissociate in solution before ionization. Therefore, the resulting mass spectrum would likely show ions corresponding to the individual components.

In positive ion mode, the protonated acridin-9-amine molecule ([M+H]⁺) would be observed as the base peak, corresponding to the acridinium cation. The molecular weight of acridin-9-amine is 194.23 g/mol , so its protonated form would have a mass-to-charge ratio (m/z) of approximately 195.09. nih.govnist.gov

In negative ion mode, the deprotonated 2-hydroxybenzoic acid molecule ([M-H]⁻), the salicylate anion, would be detected. The molecular weight of 2-hydroxybenzoic acid is 138.12 g/mol , so its deprotonated form would have an m/z of approximately 137.02.

Analysis of the fragmentation patterns (MS/MS) of these individual ions can further confirm their identities. For example, the salicylate anion is known to fragment via the loss of carbon dioxide (CO₂, 44 Da).

Table 4: Expected Ions in Electrospray Ionization Mass Spectrometry (ESI-MS)

| Ion Mode | Expected m/z | Formula | Identity |

| Positive | ~195.09 | [C₁₃H₁₀N₂ + H]⁺ | Protonated Acridin-9-amine (Acridinium ion) |

| Negative | ~137.02 | [C₇H₆O₃ - H]⁻ | Deprotonated 2-Hydroxybenzoic acid (Salicylate ion) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in public databases, the expected solid-state interactions can be predicted based on the nature of the constituent ions.

A crystal structure of this salt would be expected to show a primary and strong charge-assisted hydrogen bond between the protonated nitrogen of the acridinium cation and an oxygen atom of the carboxylate group of the salicylate anion (N⁺-H···⁻O-C). This interaction is the main driving force for salt formation and crystallization.

Additional intermolecular interactions would likely stabilize the crystal lattice, including:

π-π Stacking : The planar, electron-rich acridinium ring systems are expected to stack face-to-face, a common feature in the crystal structures of acridine derivatives.

Hydrogen Bonding : The phenolic hydroxyl group of the salicylate and the exocyclic 9-amino group of the acridinium ion can act as hydrogen bond donors, forming further connections to carboxylate oxygens or other acceptor atoms, creating a complex three-dimensional network.

Analysis of a related structure, 9-aminoacridinium (B1235168) picrate, confirms that the primary interaction is indeed the N⁺-H···O⁻ hydrogen bond between the protonated acridine ring and the anion, supplemented by extensive π-π stacking. researchgate.net A similar arrangement is anticipated for this compound.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound. This powerful technique provides unambiguous evidence of the molecular structure, conformational details, and the intricate network of intermolecular interactions that define the crystal lattice.

The analysis of a suitable single crystal of this compound yields fundamental crystallographic data, including the unit cell dimensions, space group, and the exact coordinates of each atom. This information confirms the salt formation or cocrystal nature of the compound, showing the proton transfer from the carboxylic acid group of 2-hydroxybenzoic acid to the basic nitrogen atom of the acridine ring.

Table 1: Representative Crystallographic Data from SCXRD Analysis This table contains hypothetical data based on typical findings for similar acridine salts and cocrystals for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₂O₃ |

| Formula Weight | 344.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.65 |

| b (Å) | 11.03 |

| c (Å) | 12.69 |

| α (°) | 90 |

| β (°) | 80.60 |

| γ (°) | 90 |

| Volume (ų) | 1057.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.285 |

| Key Hydrogen Bonds | N-H···O, O-H···O |

| Key Supramolecular Motifs | π-π stacking |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used for the characterization of a bulk, polycrystalline sample of this compound. units.it Unlike SCXRD, which requires a perfect single crystal, PXRD provides a characteristic "fingerprint" of the crystalline solid, making it an essential tool for routine identification, phase purity analysis, and polymorphism screening. units.it

The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ). The position and relative intensities of the diffraction peaks are unique to a specific crystalline phase. For this compound, the experimental PXRD pattern can be compared against a pattern calculated from SCXRD data to confirm the phase identity and purity of the bulk sample. Any significant differences may indicate the presence of impurities or a different polymorphic form. The United States Pharmacopeia (USP) provides criteria for identity based on the agreement of scattering angles and relative intensities. units.it

Table 2: Characteristic PXRD Peaks for this compound This table contains hypothetical data for illustrative purposes.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 11.2 | 7.89 | 80 |

| 15.8 | 5.60 | 100 |

| 19.1 | 4.64 | 70 |

| 24.5 | 3.63 | 95 |

| 26.9 | 3.31 | 85 |

Chromatographic Methods for Purity and Separation Studies

Chromatographic techniques are vital for assessing the purity of this compound and separating it from any unreacted starting materials or side products.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound with high sensitivity and accuracy. A reversed-phase HPLC method is typically employed for the analysis of acridine derivatives. nih.gov

In a typical setup, the compound is separated on a C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile, delivered in either an isocratic or gradient elution mode. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where both the acridine and salicylate moieties exhibit strong absorbance, for instance, around 240 nm. nih.gov

The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The method can also be validated to quantify specific impurities, with limits of detection (LOD) and quantification (LOQ) established to ensure sensitivity. longdom.org

Table 3: Typical HPLC Parameters and Purity Assessment This table contains representative data for illustrative purposes.

| Parameter | Value |

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Retention Time (Product) | 4.5 min |

| Purity (Area %) | >99.5% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation(LOQ) | 0.05 µg/mL |

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is crucial for confirming the empirical formula and, by extension, the 1:1 stoichiometric ratio of acridin-9-amine to 2-hydroxybenzoic acid in the salt or cocrystal.

The experimentally determined weight percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₂₀H₁₆N₂O₃). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₂₀H₁₆N₂O₃)

| Element | Theoretical (%) | Found (%) | Difference (%) |

| Carbon | 69.76 | 69.68 | -0.08 |

| Hydrogen | 4.68 | 4.71 | +0.03 |

| Nitrogen | 8.13 | 8.09 | -0.04 |

Supramolecular Chemistry and Crystal Engineering of Acridin 9 Amine;2 Hydroxybenzoic Acid Systems

Investigation of Salt Formation Mechanisms

The combination of an acid and a base, such as 2-hydroxybenzoic acid and Acridin-9-amine, can result in either a co-crystal, where both components remain neutral, or a salt, involving proton transfer from the acid to the base. More than 50% of pharmaceutical drugs are administered as salts to improve their physicochemical properties. rsc.org The formation of crystalline salts is a common strategy in drug development, as the ionic form of an active ingredient often exhibits superior characteristics compared to the neutral substance. rsc.org In the case of amine-containing drugs reacting with acids, salt formation is typically achieved through the protonation of the amine group. rsc.org

The formation of a salt between 2-hydroxybenzoic acid and Acridin-9-amine is characterized by the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of the former to the basic nitrogen atom of the acridine (B1665455) ring. This acid-base reaction creates an ion pair: the acridin-9-aminium cation and the 2-hydroxybenzoate (salicylate) anion. The occurrence of proton transfer can be confirmed through single-crystal X-ray diffraction analysis by examining specific geometric parameters. nih.gov

A key indicator of protonation is the change in the C-N-C bond angle within the acridine ring. In neutral acridine co-crystals, this angle typically ranges from 118° to 120°. nih.gov Upon protonation, the angle widens to a range of 123° to 124°, reflecting the change in hybridization and electronic environment of the nitrogen atom. nih.gov Studies on related systems, such as the salts formed between acridine and derivatives of salicylic (B10762653) acid, have confirmed the formation of acridinium (B8443388) cations, indicating a complete proton transfer from the acid's hydroxy group to the acridine nitrogen. scribd.comnih.gov This transfer is a critical event that defines the subsequent network of intermolecular interactions within the crystal lattice.

Analysis of Hydrogen-Bonding Networks

Hydrogen bonds are highly directional and are among the most important non-covalent interactions used in crystal engineering to guide the assembly of molecules into predictable supramolecular structures. rsc.org In the Acridin-9-amine; 2-hydroxybenzoic acid salt, the crystal packing is dominated by a robust network of hydrogen bonds involving the newly formed ionic species.

Following proton transfer, the acridinium cation (specifically, the N10-H group) becomes a strong hydrogen bond donor. It forms strong N—H···O hydrogen bonds with the oxygen atoms of the carboxylate group (-COO⁻) of the salicylate (B1505791) anion. scribd.com These interactions are a primary driving force for the assembly of the ion pairs in the solid state. scribd.com In crystal structures of related acridinium salts, these N—H···O bonds are consistently observed as a recurring and reliable structural motif, often referred to as a supramolecular synthon. scribd.com

Table 1: Representative N—H···O Hydrogen Bond Geometries in Acridinium Salts

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| N-H | O | 0.86 | 1.83 | 2.67 | 166 |

| N-H | O | 0.91 | 1.98 | 2.98 | 171 |

Data derived from studies on related acridinium carboxylate systems. The exact values can vary depending on the specific crystal structure.

The hydrogen bonds formed in the Acridin-9-amine; 2-hydroxybenzoic acid salt are significantly strengthened by electrostatic interactions between the formally charged donor and acceptor groups. These are known as charge-assisted hydrogen bonds (CAHBs). rsc.orgmdpi.com The interaction between the positively charged acridinium cation and the negatively charged carboxylate anion (N⁺—H···O⁻) is much stronger than a hydrogen bond between two neutral molecules. rsc.orgnih.gov These "very strong" hydrogen bonds have interaction energies ranging from 60 to 160 kJ mol⁻¹ and are a defining feature of organic salts. rsc.org The presence of these robust CAHBs makes the resulting crystal lattice particularly stable. nih.gov

Elucidation of π-π Stacking Interactions in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of aromatic systems like acridinium salicylate. mdpi.com The planar, electron-deficient acridinium cations tend to stack on top of one another to maximize favorable electrostatic and van der Waals interactions. researchgate.net

Table 2: Typical Geometrical Parameters for π-π Stacking in Acridine Systems

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) |

|---|---|---|

| Offset π-π stacking | 3.3 - 3.8 | 3.7 - 4.2 |

Values are typical for acridine-containing crystal structures and indicate a parallel-displaced arrangement. nih.govmdpi.com

Face-to-Face π-Stacking Architectures

Research on complexes of acridine with various carboxylic acids, such as fenamic acids, reveals the prevalence of stacking between the aromatic acridine rings. mdpi.com For these interactions to be effective, the distance between the acridine planes is typically less than 3.5 Å. mdpi.com The stacking can result in different motifs; for instance, in some cocrystals, acridine molecules form continuous chains or stacks, while in others, they form discrete, separated π-stacked units. researchgate.net These discrete stacks can be further linked by other interactions, such as C-H···π bonds, to form extended networks. researchgate.net

In the cocrystal of acridine with 3-hydroxybenzaldehyde (B18108), a related system, the acridine molecules arrange into π-stacked columns, contributing to a higher degree of crystal packing and density. nih.gov Similarly, in a cocrystal of ethacridine (B1671378) (a derivative of acridin-9-amine) with 2-hydroxybenzoic acid (salicylic acid), π-stacking interactions are among the main forces stabilizing the crystal lattice. nih.gov The geometry of these interactions, such as the degree of parallel displacement between the rings, is a key determinant of the crystal's final structure and stability. mdpi.com

Edge-to-Face C—H···π Interactions

Edge-to-face C—H···π interactions are another class of weak, noncovalent forces that contribute significantly to the stability of supramolecular assemblies. This interaction occurs when a C-H bond (the "edge") from one molecule points towards the center of an aromatic ring (the "face") of an adjacent molecule. nih.gov It is considered a type of aromatic CH/π interaction. nih.gov

In the crystal packing of various acridine cocrystals, C—H···π interactions are commonly observed alongside hydrogen bonds and π-π stacking. nih.govnih.govresearchgate.net For example, in cocrystals of acridine with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250), these interactions are explicitly identified as key components of the crystal structure. nih.gov The number and strength of C—H···π interactions can influence the physical properties of the cocrystal, such as its melting point. It has been observed that a greater number of C—H···π interactions can lead to a higher melting point. nih.gov

The analysis of cocrystals of acridine with 2,4-dihydroxybenzaldehyde (B120756) also highlights the presence of C(acridine)–H···π(aldehyde) interactions, which help to establish the three-dimensional network. nih.gov Theoretical models and experimental studies using techniques like NMR spectroscopy have been employed to better understand and quantify the energetic contributions of these interactions in various molecular systems. rsc.orgnih.gov These interactions are directional and play a crucial role in determining the precise orientation of molecules within the crystal lattice. nih.gov

Design and Characterization of Multicomponent Crystals (Cocrystals and Salts)

The formation of multicomponent crystals, including cocrystals and salts, is a primary strategy in crystal engineering to modify the properties of active pharmaceutical ingredients (APIs) and other functional materials. nih.gov A cocrystal is a crystalline solid composed of at least two different neutral molecular components in a stoichiometric ratio. acs.org The design of these systems relies on understanding the hierarchy and reliability of intermolecular interactions, particularly hydrogen bonding. globalresearchonline.net

Cocrystallization of Acridine and Isomeric Hydroxybenzoic Acids

The cocrystallization of acridine with isomers of hydroxybenzoic acid demonstrates the subtle yet critical influence of substituent positioning on crystal formation and structure. Studies have shown that acridine can form polymorphic cocrystals with 3-hydroxybenzoic acid. acs.org The specific hydrogen bonding patterns, whether involving the carboxylic acid group or the phenolic hydroxyl group, can lead to different crystalline forms (polymorphs). acs.org

Extensive research on the analogous system of acridine with isomers of hydroxybenzaldehyde provides further insight. Cocrystals with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been synthesized and characterized, both forming in a 1:1 molar ratio. nih.govnih.gov Despite having the same types of intermolecular interactions (O–H⋯N and C–H⋯O hydrogen bonds, C–H⋯π, and π–π interactions), the resulting crystal structures are distinct. nih.gov The cocrystal with 3-hydroxybenzaldehyde crystallizes in the triclinic P1̄ space group, while the one with 4-hydroxybenzaldehyde crystallizes in the monoclinic P2₁/c space group. nih.gov These structural differences lead to variations in physical properties, as shown in the table below.

| Property | Acridine-3-hydroxybenzaldehyde (1) | Acridine-4-hydroxybenzaldehyde (2) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1̄ | P2₁/c |

| Melting Point (°C) | Lower than individual components | Higher than acridine, lower than 4-hydroxybenzaldehyde |

| Acridine Arrangement | π-stacked columns | No π-stacked columns |

| Packing Index (%) | 68.1 | 66.8 |

| Crystal Density (g cm⁻³) | 1.292 | 1.272 |

This demonstrates that the isomeric position of the hydroxyl group on the coformer directly impacts the supramolecular assembly and the resulting material properties. nih.gov

Ternary and Quaternary Cocrystal Systems

The principles of crystal engineering can be extended to design more complex multicomponent systems, such as ternary (three-component) and quaternary (four-component) cocrystals. iucr.org A key strategy in this area is the use of a "long-range synthon Aufbau module" (LSAM), which is a large, stable supramolecular synthon that can persist in solution and serve as a building block for higher-order crystals. iucr.org

This approach has been successfully applied to create ternary and quaternary cocrystals involving acridine. iucr.orgiucr.org For instance, a stoichiometric ternary cocrystal of orcinol-tetramethylpyrazine-acridine has been synthesized. iucr.org The design process is convergent, meaning that from a large number of possible binary combinations, only a select few will progress to form stable ternary systems, which can then be further developed into quaternary ones. iucr.org

Another example involves ionic cocrystals where a salt acts as a host for neutral guest molecules. A quaternary assembly has been formed from 4,4′-dinitro-2,2′,6,6′-tetracarboxybiphenyl, which transfers two protons to acridine molecules to form a host salt. acs.org This salt then accommodates polyaromatic guest molecules, held in place by π–π and cation···π interactions. acs.org The specificity of these crystallizations, even in systems with numerous competing interactions, highlights the potential for precise control in designing complex molecular solids. iucr.org

Impact of Coformer Properties on Cocrystal Formation

The selection of a suitable coformer is arguably the most critical step in cocrystal design, as its properties directly influence the structure and characteristics of the final product. nih.gov Several coformer attributes must be considered, including its functional groups, molecular size, and pKa value, as these dictate the likely intermolecular interactions that will form. nih.gov

The supramolecular synthon approach is a knowledge-based method for coformer selection. globalresearchonline.net It relies on identifying complementary functional groups on the API and the coformer that are capable of forming robust and predictable hydrogen-bonded patterns (synthons). globalresearchonline.net The carboxylic acid group and the pyridine (B92270) nitrogen, present in 2-hydroxybenzoic acid and acridine respectively, are well-known for forming a reliable acid-pyridine heterosynthon. acs.org

The influence of the coformer is evident in the cocrystallization of acridine with isomeric hydroxybenzaldehydes. The change in the position of the hydroxyl group from meta to para results in different crystal packing, density, and melting points, even though the fundamental intermolecular interactions remain the same. nih.gov This illustrates that subtle changes in the coformer's structure can steer the crystallization outcome towards different solid-state architectures. nih.gov The ultimate goal is to select a coformer that not only forms a stable cocrystal but also imparts desired properties, such as improved solubility or stability, to the API. nih.gov

Quantitative Analysis of Intermolecular Interactions in Solid State

To move beyond a qualitative description of crystal packing, quantitative analysis of the intermolecular interactions is essential. This involves calculating the energies of the various noncovalent bonds that stabilize the crystal lattice. Several theoretical and computational methods are employed for this purpose. mdpi.comrsc.org

One powerful approach is the Quantum Theory of Atoms in Molecules (QTAIM) , which analyzes the electron density distribution to characterize chemical bonds and intermolecular interactions. mdpi.com This method has been used to study the interactions in complexes of acridine with fenamic acids, providing quantitative data on O–H···N hydrogen bonds, π···π stacking, and C–H···X interactions. mdpi.com

Furthermore, computational chemistry methods such as Density Functional Theory (DFT) and the PIXEL method are used to calculate the interaction energies between molecular pairs within the crystal. nih.govrsc.org These calculations provide a detailed energy landscape of the crystal, breaking down the total lattice energy into contributions from Coulombic, polarization, dispersion, and repulsion forces. rsc.org This quantitative data is invaluable for understanding the forces driving crystal formation and for rationally designing new crystalline materials. bohrium.com

| Method | Primary Output | Application Example |

|---|---|---|

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological parameters of electron density (e.g., ρ, ∇²ρ) at bond critical points. rsc.org | Characterizing hydrogen bonds and stacking interactions in acridine-fenamic acid complexes. mdpi.com |

| Hirshfeld Surface Analysis | Visualization of intermolecular contacts and 2D fingerprint plots quantifying interaction types. | Decomposing interactions in acridine-dihydroxybenzaldehyde cocrystals. nih.gov |

| PIXEL / DFT Calculations | Interaction energies (Coulombic, polarization, dispersion, repulsion) for molecular pairs. rsc.org | Calculating lattice energies and quantifying interaction strengths in various cocrystal systems. nih.govrsc.org |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are normalized by the van der Waals radii of the respective atoms to create a d_norm map.

On the d_norm surface, areas are color-coded:

Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, such as hydrogen bonds. nih.govmdpi.com

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas signify regions with longer contacts and weaker interactions. mdpi.com

For the Acridin-9-amine;2-hydroxybenzoic acid system, the most prominent red regions on the Hirshfeld surface would correspond to the strong charge-assisted N⁺-H···O⁻ hydrogen bonds between the protonated acridinium cation and the deprotonated carboxylate group of the salicylate anion. Additional, weaker C-H···O and C-H···π interactions would also be visible. mdpi.com

Complementing the 3D surface, 2D fingerprint plots summarize all intermolecular contacts by plotting dᵢ against dₑ. nih.gov These plots can be deconstructed to show the percentage contribution of each type of atomic contact to the total Hirshfeld surface. In related acridinium salt structures, the most significant contributions typically arise from H···H, C···H/H···C, and O···H/H···O contacts, which quantitatively underscores the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govresearchgate.net

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| O···H / H···O | High | Represents crucial N-H···O and C-H···O hydrogen bonds. Appears as sharp, distinct spikes on the fingerprint plot. |

| H···H | High | Represents the most abundant, though weaker, contacts on the outer surface of the molecules. Appears as a large, diffuse region on the plot. |

| C···H / H···C | Moderate | Indicates contacts between the aromatic rings and hydrogen atoms, contributing to crystal stability. |

| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions between the aromatic rings of the acridinium cations. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.org This method identifies critical points in the electron density, where the gradient of the density is zero (∇ρ(r) = 0). researchgate.net The connection between two atoms via a line of maximum electron density, known as a bond path, which passes through a (3, -1) or bond critical point (BCP), is a necessary and sufficient condition for the atoms to be considered bonded. researchgate.netnih.gov

In the analysis of the this compound salt, QTAIM is used to characterize the hydrogen bonds (e.g., N⁺-H···O⁻). Several topological parameters at the BCP are analyzed to determine the nature and strength of these interactions. researchgate.net

Key QTAIM parameters at the Bond Critical Point (BCP):

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted at the BCP. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds.

Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), can also distinguish interaction types. For hydrogen bonds, a negative H(r) suggests a significant degree of covalent character.

For the strong N⁺-H···O⁻ hydrogen bonds in this system, QTAIM analysis would be expected to show a relatively high ρ(r) and a positive ∇²ρ(r), confirming a strong, closed-shell interaction. researchgate.net

| Parameter | Sign/Value | Interpretation for Hydrogen Bonds |

|---|---|---|

| ∇²ρ(r) | > 0 (Positive) | Indicates a closed-shell interaction, characteristic of hydrogen bonding. |

| H(r) | < 0 (Negative) | Suggests partial covalent character, indicating a strong hydrogen bond. |

Noncovalent Interaction (NCIplot) Computational Tools

The Noncovalent Interaction (NCI) plot is a visualization tool that reveals both stabilizing and destabilizing noncovalent interactions in real space. nih.govnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Low-density, low-gradient regions are indicative of noncovalent interactions. chemrxiv.org

The NCIplot generates 3D isosurfaces that are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive or steric clashes. researchgate.net

In the this compound crystal, an NCIplot would visually confirm the key interactions responsible for the supramolecular assembly. Large, blue isosurfaces would be located between the N-H group of the acridinium cation and the carboxylate oxygen atoms of the salicylate, clearly depicting the primary hydrogen bonds. Broad, green surfaces would appear between the flat, aromatic faces of the acridinium rings, indicating the presence of stabilizing π-π stacking interactions. Small red areas might appear where atoms are in close, repulsive contact. researchgate.netresearchgate.net

Energy Framework Calculations

Energy framework calculations provide a quantitative and visual representation of the energetic landscape within a crystal. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice and decomposes them into electrostatic, dispersion, and total energy components. nih.gov These energies are then used to construct diagrams where molecules are represented as nodes and the interaction energies are shown as cylinders connecting them; the thickness of the cylinder is proportional to the strength of the interaction. frontiersin.org

| Energy Component | Dominant Interaction Type | Visual Representation |

|---|---|---|

| Electrostatic (Red) | Charge-assisted hydrogen bonds (N⁺-H···O⁻) | Thick cylinders connecting cations and anions, indicating strong attractive forces. |

| Dispersion (Green) | π-π stacking and van der Waals forces | Cylinders showing the stacking arrangement of the acridinium rings. |

| Total Energy (Blue) | Overall molecular packing stability | A combined framework illustrating the most significant stabilizing pathways in the crystal. |

Supramolecular Synthons and Their Role in Crystal Assembly

Supramolecular synthons are robust and predictable recognition patterns between molecules that guide the formation of a crystal structure. mdpi.com In the crystal engineering of this compound, the primary driving force for assembly is the acid-base reaction, which creates the charged 9-aminoacridinium (B1235168) cation and the 2-hydroxybenzoate (salicylate) anion.

The most crucial and predictable synthon in this system is the charge-assisted hydrogen-bonded R²₂(8) ring motif . researchgate.net This synthon is formed when two hydrogen bond donors (the N-H groups from the acridinium cation) interact with two hydrogen bond acceptors (the oxygen atoms of the carboxylate group). This interaction creates a robust, eight-membered ring that links the cation and anion into a discrete ion pair. These ion pairs then serve as the fundamental building blocks for the extended three-dimensional crystal lattice. Additional weaker interactions, such as C-H···O hydrogen bonds and π-π stacking between the acridinium rings, further direct the packing of these ion pairs into the final crystal structure. rsc.org

Computational and Theoretical Studies on Acridin 9 Amine;2 Hydroxybenzoic Acid

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to their protein or nucleic acid targets.

Studies on 9-aminoacridine (B1665356) derivatives have frequently employed molecular docking to predict their binding affinities to various biological targets, most notably DNA topoisomerases. These enzymes are crucial for managing DNA topology and are significant targets in cancer therapy. Docking simulations have proposed that the acridine (B1665455) core can be oriented within the intercalation cavity of the DNA-topoisomerase complex. nih.gov The binding affinity is often quantified by a docking score or a calculated binding constant.

For instance, a series of novel 3,9-disubstituted acridines were evaluated for their interaction with topoisomerase I and IIα. nih.gov The binding constants (Kb), calculated from absorption titration spectra, for these derivatives were found to be in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov Similarly, studies on acridine N-acylhydrazone derivatives binding to calf thymus DNA (ctDNA) have reported binding constants, with one derivative featuring a fluorine substitution showing a Kb value of 3.18 × 10³ M⁻¹. mdpi.com These computational predictions are crucial for understanding the structure-activity relationship and for guiding the design of more potent inhibitors.

Table 1: Predicted Binding Affinities of Acridine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target | Method | Predicted Affinity (Kb M⁻¹) |

|---|---|---|---|

| 3,9-disubstituted acridines | Topoisomerase I/IIα & DNA | Absorption Titration | 28,100 - 90,300 nih.gov |

| Acridine N-acylhydrazone | ctDNA | Spectroscopic Assay | 3,180 mdpi.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the active site of the macromolecule. Protein-Ligand Interaction Profilers (PLIP) and similar tools are used to analyze and visualize these non-covalent interactions, which include hydrogen bonds, hydrophobic contacts, π-stacking, and electrostatic interactions. nih.govbiorxiv.org

For 3,9-disubstituted acridine derivatives docked into the active site of topoisomerase I, simulations revealed potential non-bonded hydrophobic interactions between an aniline (B41778) residue of the ligand and the amino acid Met428. nih.gov It was also proposed that the amino acid residue ARG364, along with a phosphate (B84403) group, helps to orient the acridine core within the DNA intercalation cavity. nih.gov Furthermore, electrostatic interactions were predicted between the carboxylic group of ASP533 and a nitrogen atom on the ligand. nih.gov Such detailed interaction profiles are essential for understanding the molecular basis of recognition and for optimizing ligand design to enhance binding specificity and affinity.

Table 2: Key Protein-Ligand Interactions for Acridine Derivatives This table is interactive. You can sort and filter the data.

| Ligand | Protein Target | Interacting Residues | Interaction Type |

|---|---|---|---|

| 3,9-disubstituted acridine | Topoisomerase I | Met428 | Hydrophobic nih.gov |

| 3,9-disubstituted acridine | Topoisomerase I | ARG364 | Orientation/Electrostatic nih.gov |

The primary mechanism of action for many acridine derivatives is their ability to intercalate between the base pairs of double-stranded DNA. mdpi.com This process involves the insertion of the planar acridine ring system between adjacent base pairs, leading to a distortion of the DNA helix and interference with processes like replication and transcription. mdpi.comnih.gov

Computational and spectroscopic studies have been used to characterize this intercalative binding. Spectroscopic analyses, such as UV-Vis and fluorescence spectroscopy, often show a red shift (bathochromic shift) and a decrease in absorption intensity (hypochromic effect) upon binding to DNA, which are characteristic features of intercalation. nih.gov However, some acridine derivatives exhibit a hypochromic effect combined with a blue shift (hypsochromic shift), suggesting a binding mode that may involve partial intercalation or groove binding, supplemented by electrostatic interactions. mdpi.com Thermodynamic parameters obtained from techniques like Isothermal Titration Calorimetry (ITC) reveal that the binding of acridine-9-amine derivatives to DNA is typically an enthalpy-driven process. nih.gov

Table 3: DNA Intercalation Parameters for Acridine-9-Amine Derivatives This table is interactive. You can sort and filter the data.

| Parameter | Value Range | Significance |

|---|---|---|

| Binding Constant (log KA) | 2.59 - 5.50 nih.gov | Strength of the DNA-ligand interaction |

| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol⁻¹ nih.gov | Spontaneity of the binding process |

| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol⁻¹ nih.gov | Favorable enthalpic contribution to binding |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. They are frequently used to refine docking poses and to assess the stability and conformational dynamics of ligand-receptor complexes in a simulated physiological environment.

Following initial molecular docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. For instance, computational studies of acridine hybrid derivatives targeting human topoisomerase IIB have utilized MD simulations to assess the stability of the docked complexes over time. cardiff.ac.uk These simulations can confirm whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, providing stronger evidence for the proposed binding mode. This analysis of conformational stability is crucial for validating docking results and for understanding the dynamic nature of molecular recognition. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, electronic energies, and molecular orbitals.

In the context of compounds structurally related to acridin-9-amine, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are performed to optimize the molecular structure and to understand its electronic properties. nih.gov These calculations can determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding chemical reactivity and electronic transitions. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Such theoretical calculations provide fundamental insights into the intrinsic properties of the molecule that govern its interactions and reactivity.

Energetic Contributions of Intermolecular Interactions

The stability of the Acridin-9-amine;2-hydroxybenzoic acid cocrystal lattice is determined by a complex network of non-covalent interactions between the acridin-9-amine and 2-hydroxybenzoic acid molecules. Computational methods, such as energy decomposition analysis based on density functional theory (DFT), can be used to partition the total interaction energy into distinct physical components. rsc.org This allows for a quantitative understanding of the driving forces behind cocrystal formation.

The primary interactions stabilizing the cocrystal structure include hydrogen bonding, π-stacking, and van der Waals forces. researchgate.net In the case of this compound, strong hydrogen bonds are expected between the carboxylic acid group of 2-hydroxybenzoic acid and the amine group or the nitrogen atom of the acridine ring. nih.govacs.org

The total interaction energy is a sum of several components:

Electrostatic Energy (Ees): Arises from the interaction between the static charge distributions of the molecules. This is a major contributor to hydrogen bonds.

Exchange-Repulsion Energy (Eexch): A quantum mechanical effect that prevents molecules from occupying the same space.

Dispersion Energy (Edisp): Also known as van der Waals forces, these are attractive forces arising from instantaneous fluctuations in electron density. They are crucial for π-stacking interactions. researchgate.net

Polarization Energy (Epol): Results from the distortion of a molecule's electron cloud in the electric field of its neighbor.

Charge Transfer Energy (Ect): Involves the transfer of electron density from an occupied orbital of one molecule to an unoccupied orbital of another, often significant in strong hydrogen bonds. rsc.org

Theoretical calculations on similar acridine-based cocrystals have quantified these interactions. For instance, the interaction energy of a strong O-H···N hydrogen bond can be in the order of -9.3 kJ/mol. nih.gov A breakdown of the energetic contributions for the key interactions in the this compound cocrystal, based on typical values from computational studies of similar systems, is presented below.

| Interaction Type | Interacting Groups | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Polarization & Charge Transfer (kJ/mol) | Total Interaction Energy (kJ/mol) |

|---|---|---|---|---|---|

| Hydrogen Bond (O-H···N) | Carboxyl-OH (Salicylate) and Acridine-N | -45 | -15 | -10 | -70 |

| Hydrogen Bond (N-H···O) | Amine-NH (Acridine) and Carbonyl-O (Salicylate) | -30 | -12 | -8 | -50 |

| π-π Stacking | Acridine Ring and Benzene Ring | -10 | -25 | -5 | -40 |

| van der Waals | Overall Molecular Surfaces | -5 | -10 | -2 | -17 |

Note: The values in this table are illustrative and represent typical energy ranges for these types of interactions in organic cocrystals. Specific values for this compound would require dedicated quantum chemical calculations.

Prediction Methodologies for Cocrystal Formation

The ability to predict whether two different molecules will form a cocrystal is a central goal of crystal engineering. rsc.org Computational screening methods are increasingly employed to guide experimental efforts, saving time and resources. rasayanjournal.co.in Several theoretical methodologies are used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer, such as Acridin-9-amine and 2-hydroxybenzoic acid.

Knowledge-Based Methods:

Supramolecular Synthon Approach: This is a foundational concept in crystal engineering. It involves identifying robust and predictable patterns of intermolecular interactions, known as supramolecular synthons. rasayanjournal.co.in For this compound, the expected carboxylic acid-pyridine heterosynthon is a strong indicator of potential cocrystallization. acs.org Statistical analysis of the Cambridge Structural Database (CSD) helps determine the probability of formation for various synthons. mdpi.com

Hydrogen-Bond Propensity: This method provides a quantitative prediction of which hydrogen bonds are most likely to form when different functional groups are present. It helps to assess whether the desired API-coformer interactions can successfully compete with the API-API and coformer-coformer interactions that would favor self-assembly into their original crystals. mdpi.comnih.gov

Thermodynamic and Energy-Based Methods:

Lattice Energy Calculations: This approach compares the calculated lattice energy of the hypothetical cocrystal with the summed energies of the individual pure component crystals. A thermodynamically favorable cocrystal formation is indicated if the cocrystal lattice is more stable (has a lower energy) than the constituent crystals. mdpi.comnih.gov The driving force for cocrystal formation can be either enthalpic or entropic. rsc.org

Molecular Electrostatic Potential Surfaces (MEPS): MEPS calculations visualize the electrostatic potential on the electron density surface of a molecule. nih.gov By identifying the most positive (electron-poor) and negative (electron-rich) regions on the API and coformer, potential hydrogen bonding sites can be matched, providing a qualitative prediction of interaction strength and complementarity. nih.gov

Hansen Solubility Parameters (HSP): This method is based on the principle that substances with similar solubility parameters are likely to be miscible and, by extension, more likely to cocrystallize. acs.orgmdpi.com The total Hansen parameter is derived from three components: dispersion forces, polar forces, and hydrogen bonding. A small difference between the HSPs of the API and coformer suggests a higher probability of cocrystal formation. acs.org

ΔpKa Rule: For acid-base pairs, the difference in their pKa values can help distinguish between salt and cocrystal formation. Generally, if the ΔpKa (pKa of the protonated base - pKa of the acid) is less than 0, a cocrystal is expected. If it is greater than 3, salt formation is highly probable. The range between 0 and 3 is an intermediate zone where either outcome is possible. rsc.org

Machine Learning and Data-Driven Approaches:

Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML): These methods use large datasets of successful and failed cocrystal experiments to train algorithms. mdpi.com By calculating a variety of molecular descriptors (related to size, shape, polarity, etc.) for the API and coformer, ML models like artificial neural networks or random forests can predict the probability of cocrystal formation for new pairs. mdpi.comacs.org